![molecular formula C29H56N6O18 B1249901 Neomycin B-glucoside CAS No. 53861-54-4](/img/structure/B1249901.png)
Neomycin B-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neomycin B-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C29H56N6O18 and its molecular weight is 776.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Properties
Recent studies have revealed that neomycin B-glucoside also exhibits antiviral properties. Research indicates that topical application can enhance host resistance to viral infections, such as influenza A and Zika virus . The compound induces the expression of interferon-stimulated genes (ISGs), which play a vital role in antiviral defense.
Case Study: Antiviral Efficacy
In a study involving Mx1 congenic mice, a single dose of neomycin significantly increased survival rates following exposure to a lethal dose of influenza A virus. The protective effect was attributed to the induction of ISGs at the site of application .
Combination Therapy
This compound has been investigated for its potential in combination therapies. For instance, it has shown enhanced antimicrobial activity when used alongside mupirocin against Staphylococcus aureus strains, including methicillin-resistant variants . This combination therapy demonstrates a synergistic effect, improving treatment outcomes in murine models of nasal colonization.
Table 1: Clinical Applications of this compound
Application | Description |
---|---|
Hepatic Encephalopathy | Reduces ammonia levels by inhibiting ammonia-producing gut bacteria |
Perioperative Prophylaxis | Prevents surgical site infections during colorectal surgeries |
Antiviral Treatment | Enhances resistance to viral infections through ISG induction |
Combination Therapy | Increases efficacy against resistant bacterial strains |
Pharmacological Insights
The pharmacological profile of this compound highlights its low systemic absorption when administered orally, making it particularly useful for localized gastrointestinal infections. Its application extends beyond traditional antibiotic use into areas such as:
- Irritable Bowel Syndrome : Off-label use in treating constipation-predominant irritable bowel syndrome has been documented .
- Topical Formulations : Available as creams or ointments for localized infections, leveraging its antibacterial properties without significant systemic effects.
Research Trends and Future Directions
Current research trends focus on enhancing the efficacy and safety profiles of neomycin derivatives. Studies are exploring modifications to the glycosidic structure to improve antibacterial activity against resistant strains while minimizing nephrotoxicity associated with traditional aminoglycosides .
Table 2: Research Focus Areas
Research Area | Focus |
---|---|
Structural Modifications | Developing neomycin derivatives with improved activity |
Safety Profile | Assessing nephrotoxicity and optimizing dosing regimens |
Mechanism Elucidation | Understanding ISG induction pathways and their implications in antiviral therapy |
属性
CAS 编号 |
53861-54-4 |
---|---|
分子式 |
C29H56N6O18 |
分子量 |
776.8 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H56N6O18/c30-2-8-15(38)18(41)12(34)26(47-8)51-23-7(33)1-6(32)14(37)25(23)53-29-22(45)24(52-27-13(35)19(42)16(39)9(3-31)48-27)11(50-29)5-46-28-21(44)20(43)17(40)10(4-36)49-28/h6-29,36-45H,1-5,30-35H2/t6-,7+,8-,9+,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI 键 |
RFQNNKVMXDYKTI-DNAAXGQXSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CN)O)O)N)O)O)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N |
同义词 |
neomycin B-glucoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。